Levobupivacaine Exhibits an Intermediate Safety Margin in In Vivo Systemic Toxicity Between Ropivacaine and Bupivacaine
In a comparative rat model, levobupivacaine's systemic toxicity profile, measured by cumulative doses required to produce seizures, dysrhythmias, and asystole, is demonstrably intermediate. It is less toxic than racemic bupivacaine but more toxic than ropivacaine [1].
| Evidence Dimension | Cumulative Dose to Produce Asystole (Median) |
|---|---|
| Target Compound Data | Approximately 16 mg/kg |
| Comparator Or Baseline | Bupivacaine: ~9 mg/kg; Ropivacaine: ~23 mg/kg |
| Quantified Difference | Levobupivacaine requires a significantly higher dose (approx. 1.8x) than bupivacaine to induce asystole, but a lower dose than ropivacaine [1]. |
| Conditions | Anesthetized rat model; drugs infused at 2 mg.kg⁻¹.min⁻¹ [1]. |
Why This Matters
This quantitative safety data allows researchers to select an agent with a defined, intermediate toxicity profile, offering a balance between bupivacaine's high risk and ropivacaine's wider safety margin.
- [1] Ohmura, S., Kawada, M., Ohta, T., Yamamoto, K., & Kobayashi, T. (2001). Systemic toxicity and resuscitation in bupivacaine-, levobupivacaine-, or ropivacaine-infused rats. Anesthesia & Analgesia, 93(3), 743-748. PMID: 11524350. View Source
